![molecular formula C11H6N2O B13031580 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
5H-Pyrano[4,3,2-CD]indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrano[4,3,2-CD]indole-2-carbonitrile is a heterocyclic compound that features a fused pyrano and indole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and reusable catalysts, are often explored to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrano[4,3,2-CD]indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5H-Pyrano[4,3,2-CD]indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for serotonin receptors, particularly the 5-HT6 receptor. This interaction can modulate neurotransmitter release and influence cognitive functions . The compound’s ability to form hydrogen bonds with aspartic acid residues in the receptor’s binding site is crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3,4-CD]indole: Another compound with a similar fused ring system, known for its selective activity on serotonin receptors.
Indole Derivatives: Various indole derivatives exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
5H-Pyrano[4,3,2-CD]indole-2-carbonitrile stands out due to its unique structural configuration, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H6N2O |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
7-oxa-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene-6-carbonitrile |
InChI |
InChI=1S/C11H6N2O/c12-5-8-4-7-6-13-9-2-1-3-10(14-8)11(7)9/h1-4,6,13H |
Clé InChI |
RPHPVPPIPPGTDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)OC(=CC3=CN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)


![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

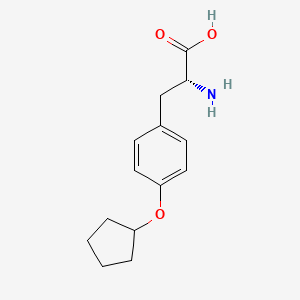
![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
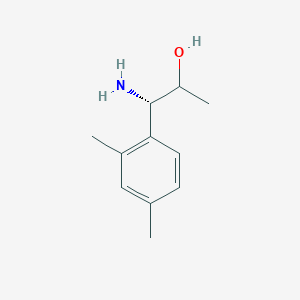
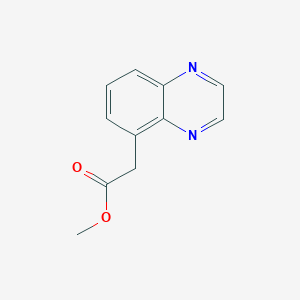
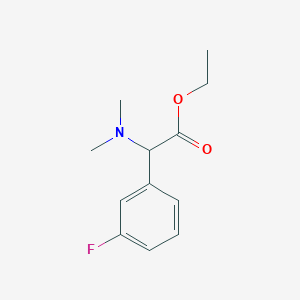
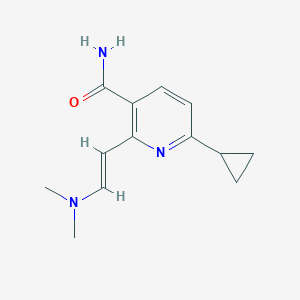
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)
